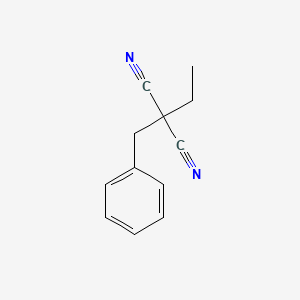
Benzyl(ethyl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless to pale yellow liquid that is insoluble in water but soluble in many organic solvents . This compound is used in various fields, including organic synthesis and as an intermediate in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl(ethyl)propanedinitrile can be synthesized through the reaction of styrene cyanide and ethyl acetate under acidic conditions . Another method involves the reaction of benzyl chloride with malononitrile in the presence of a base .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Benzyl(ethyl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into benzyl(ethyl)propanediamine.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: Benzyl(ethyl)propanediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl(ethyl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which benzyl(ethyl)propanedinitrile exerts its effects involves its interaction with various molecular targets. For instance, in biological systems, it may act as a precursor to active compounds that interact with specific enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Benzylmalononitrile: Similar in structure but with different substituents.
Ethyl cyanide: A simpler nitrile compound with different reactivity.
Propionitrile: Another nitrile compound with a shorter carbon chain.
Uniqueness: Benzyl(ethyl)propanedinitrile is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its ability to form stable derivatives makes it valuable in both research and industrial applications .
Properties
CAS No. |
21455-97-0 |
|---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-benzyl-2-ethylpropanedinitrile |
InChI |
InChI=1S/C12H12N2/c1-2-12(9-13,10-14)8-11-6-4-3-5-7-11/h3-7H,2,8H2,1H3 |
InChI Key |
KLMALSUCYKBXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















